
2-Phenylpyrimidine-5-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpyrimidine-5-acetic acid is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrimidine-5-acetic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-phenylpyrimidine, which is then further reacted with bromoacetic acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpyrimidine-5-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-Phenylpyrimidine-5-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as an anti-inflammatory and antifungal agent.
Mécanisme D'action
The mechanism of action of 2-Phenylpyrimidine-5-acetic acid involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . As an antifungal agent, it may target the enzyme CYP51, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylpyrimidine-4-carboxylic acid
- 2-Phenylpyrimidine-4,6-dicarboxylic acid
- 2-Phenylpyrimidine-5-carboxylic acid
Uniqueness
2-Phenylpyrimidine-5-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, its acetic acid moiety allows for unique interactions with biological targets compared to other similar compounds that may have different substituents .
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-(2-phenylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O2/c15-11(16)6-9-7-13-12(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,15,16) |
Clé InChI |
XUMBKRIJKAFRNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


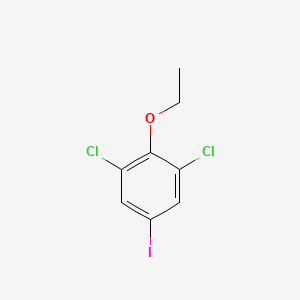
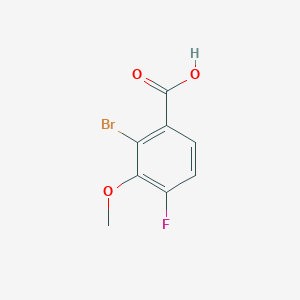
![(2,5-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14027172.png)

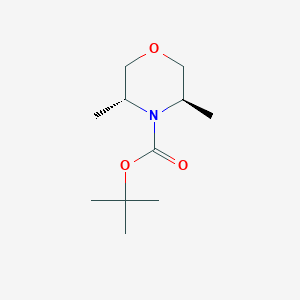
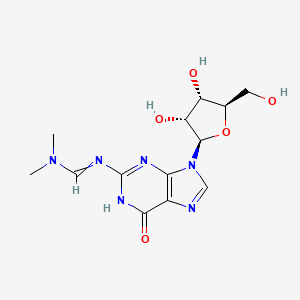



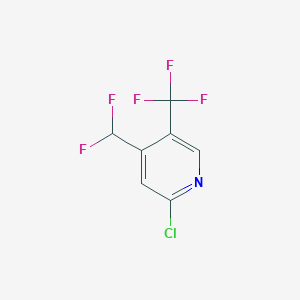

![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)


